2,3-Butanodiona-13C2

Descripción general

Descripción

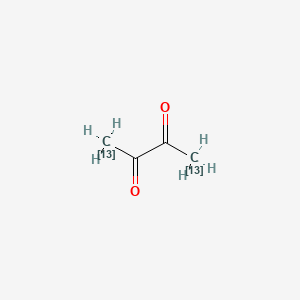

2,3-Butanedione-13C2: is a labeled compound where the carbon atoms at positions 2 and 3 are replaced with the isotope carbon-13It has a molecular formula of C2H6O2 and a molecular weight of 88.07 g/mol . This compound is primarily used in scientific research for isotopic labeling studies and various analytical applications.

Aplicaciones Científicas De Investigación

2,3-Butanedione-13C2 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in isotopic labeling studies to track chemical reactions and pathways.

Biology: Employed in metabolic studies to understand biochemical processes.

Industry: Used in the flavoring industry to study the formation and degradation of flavor compounds.

Mecanismo De Acción

Target of Action

The primary target of 2,3-Butanedione-13C2 is the actin-myosin complex in muscle cells . This complex plays a crucial role in muscle contraction and cell motility. The compound acts as a noncompetitive inhibitor of myosin ATPase, a key enzyme in the actin-myosin interaction .

Mode of Action

2,3-Butanedione-13C2 interacts with its targets by inhibiting the ATPase activity of myosin . This inhibition disrupts the actin-myosin interaction, leading to changes in cell shape, polarity, and the paracellular pathway in epithelial cells . It also affects the regulation of ion and water channel activity in these cells .

Biochemical Pathways

The compound’s action affects several biochemical pathways. It disrupts the actin-myosin interaction at various cellular sites, contributing significantly to increased transport activity and the formation of domes . This disruption points to the relevant role of actin-myosin dynamics and actin organization in the regulation of ion and water channel activity in cells .

Pharmacokinetics

Its molecular weight of 8807 and its liquid form at room temperature suggest that it may have good bioavailability

Result of Action

The molecular and cellular effects of 2,3-Butanedione-13C2’s action include a remarkable increase in the number of domes in cells exposed to the compound . This increase is due to the disruption of actin-myosin interaction at several cellular sites . The compound also causes a reduction of the transepithelial electrical resistance (TER), leading to an increase in the paracellular flux of small molecular weight dextran .

Action Environment

The action, efficacy, and stability of 2,3-Butanedione-13C2 can be influenced by various environmental factors. For instance, the compound’s action can be blocked by the replacement of extracellular Na+ and Cl− and the inhibition of Na±K±ATPase . The storage temperature of the compound is also crucial for maintaining its stability .

Análisis Bioquímico

Biochemical Properties

2,3-Butanedione-13C2 plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with the enzyme pyruvate dehydrogenase, which catalyzes the conversion of pyruvate to acetyl-CoA. This interaction is crucial for the regulation of the citric acid cycle and energy production in cells. Additionally, 2,3-Butanedione-13C2 can form adducts with amino acids such as lysine and arginine, affecting protein structure and function .

Cellular Effects

The effects of 2,3-Butanedione-13C2 on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 2,3-Butanedione-13C2 can induce oxidative stress and apoptosis in certain cell types, such as hepatocytes. This compound also affects the activity of ion channels and transporters, leading to alterations in cellular homeostasis . Furthermore, 2,3-Butanedione-13C2 has been implicated in the disruption of mitochondrial function, which can impact energy production and cell viability .

Molecular Mechanism

At the molecular level, 2,3-Butanedione-13C2 exerts its effects through various mechanisms. It can bind to and inhibit the activity of enzymes such as pyruvate dehydrogenase and myosin ATPase. This inhibition affects the metabolic flux and energy production in cells. Additionally, 2,3-Butanedione-13C2 can form covalent adducts with proteins, leading to changes in their structure and function. These interactions can result in the modulation of gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-Butanedione-13C2 can change over time. The stability and degradation of this compound are influenced by various factors such as temperature, pH, and the presence of other chemicals. Studies have shown that 2,3-Butanedione-13C2 can degrade into smaller molecules, which may have different biological activities. Long-term exposure to 2,3-Butanedione-13C2 can lead to persistent changes in cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of 2,3-Butanedione-13C2 vary with different dosages in animal models. At low doses, this compound can enhance cellular metabolism and energy production. At high doses, 2,3-Butanedione-13C2 can induce toxic effects such as oxidative stress, apoptosis, and mitochondrial dysfunction. These adverse effects are dose-dependent and can lead to significant physiological changes in animal models .

Metabolic Pathways

2,3-Butanedione-13C2 is involved in several metabolic pathways, including the citric acid cycle and glycolysis. It interacts with enzymes such as pyruvate dehydrogenase and lactate dehydrogenase, influencing the conversion of pyruvate to acetyl-CoA and lactate, respectively. These interactions affect the overall metabolic flux and energy production in cells. Additionally, 2,3-Butanedione-13C2 can modulate the levels of various metabolites, impacting cellular homeostasis .

Transport and Distribution

The transport and distribution of 2,3-Butanedione-13C2 within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cell, 2,3-Butanedione-13C2 can bind to proteins and other biomolecules, influencing its localization and accumulation. The distribution of 2,3-Butanedione-13C2 within tissues is also affected by factors such as blood flow and tissue permeability .

Subcellular Localization

2,3-Butanedione-13C2 is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The localization of this compound is influenced by targeting signals and post-translational modifications. In the mitochondria, 2,3-Butanedione-13C2 can interact with enzymes involved in the citric acid cycle and oxidative phosphorylation, affecting energy production. In the endoplasmic reticulum, it can modulate protein folding and secretion processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,3-Butanedione-13C2 can be synthesized through the isotopic labeling of 2,3-butanedione. One common method involves the reaction of labeled acetic acid with acetyl chloride in the presence of a catalyst . The reaction conditions typically include a controlled temperature and pressure to ensure the incorporation of the carbon-13 isotope.

Industrial Production Methods: In industrial settings, the production of 2,3-Butanedione-13C2 involves the use of labeled precursors and advanced synthesis techniques to achieve high isotopic purity. The process may include multiple steps of purification and verification to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Types of Reactions: 2,3-Butanedione-13C2 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form acetic acid and carbon dioxide.

Reduction: It can be reduced to form 2,3-butanediol.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed:

Oxidation: Acetic acid and carbon dioxide.

Reduction: 2,3-butanediol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

2,3-Butanedione (Diacetyl): Similar in structure but without the isotopic labeling.

2,3-Pentanedione: Another diketone with similar chemical properties.

2,3-Butanedione Monoxime: A derivative used as a myosin inhibitor

Uniqueness: 2,3-Butanedione-13C2 is unique due to its isotopic labeling, which allows for precise tracking and analysis in research applications. This makes it particularly valuable in studies requiring high sensitivity and specificity .

Actividad Biológica

2,3-Butanedione-13C2, also known as 2,3-diketobutane, is a stable isotopic label used in various biochemical studies. This compound is characterized by its unique molecular structure, where the carbon atoms at positions 2 and 3 are replaced with carbon-13 isotopes. It has a molecular formula of C4H6O2 and a molecular weight of 88.07 g/mol. Understanding its biological activity is crucial for its applications in metabolic studies, pharmacology, and toxicology.

The primary biological target of 2,3-butanedione-13C2 is the actin-myosin complex in muscle cells. The compound inhibits the ATPase activity of myosin, which is essential for muscle contraction and cellular motility. This inhibition disrupts the actin-myosin interaction, leading to significant alterations in cellular transport activities and morphology, such as increased dome formation in exposed cells.

2,3-Butanedione-13C2 plays a vital role in several biochemical pathways:

- Interaction with Enzymes : It interacts with enzymes like pyruvate dehydrogenase , influencing the conversion of pyruvate to acetyl-CoA, a critical step in energy metabolism.

- Formation of Adducts : The compound can form covalent adducts with amino acids such as lysine and arginine, potentially altering protein structure and function.

- Oxidative Stress : In certain cell types, particularly hepatocytes, it induces oxidative stress and apoptosis, affecting cellular homeostasis and viability.

Pharmacokinetics

The pharmacokinetic profile of 2,3-butanedione-13C2 is influenced by environmental factors such as temperature and pH. Its stability can vary under different conditions, leading to potential degradation into smaller molecules with distinct biological activities. Long-term exposure may result in persistent changes in gene expression and metabolic pathways.

Dosage Effects

The biological effects of 2,3-butanedione-13C2 are dose-dependent:

- Low Doses : Enhance cellular metabolism and energy production.

- High Doses : Induce toxic effects including oxidative stress and mitochondrial dysfunction.

Case Studies

Several studies have explored the biological effects of 2,3-butanedione-13C2:

- Cellular Metabolism Study : A study demonstrated that low concentrations of 2,3-butanedione-13C2 increased ATP production in cultured cells while higher concentrations led to significant cell death due to oxidative stress.

- Animal Model Research : In animal models, varying doses revealed that chronic exposure to high levels resulted in liver damage characterized by increased apoptosis rates and altered enzyme activity related to metabolic disorders.

Comparison with Similar Compounds

A comparison table highlights the differences between 2,3-butanedione-13C2 and similar compounds:

Research Applications

The unique properties of 2,3-butanedione-13C2 make it valuable in several research domains:

- Metabolic Studies : Used as a tracer in isotopic labeling studies to track metabolic pathways.

- Pharmacological Research : Investigated for its potential roles in diseases such as Alzheimer’s and respiratory conditions.

- Flavor Industry : Employed to study the formation and degradation of flavor compounds .

Propiedades

IUPAC Name |

(1,4-13C2)butane-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-3(5)4(2)6/h1-2H3/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJXEFYPDANLFS-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C(=O)C(=O)[13CH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173018-75-1 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1173018-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1173018-75-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.